molecular formula C18H22FN5O2 B7161383 N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-5-fluoro-2-morpholin-4-ylbenzamide

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-5-fluoro-2-morpholin-4-ylbenzamide

Cat. No.: B7161383
M. Wt: 359.4 g/mol
InChI Key: MBBXWUQYIHDEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-5-fluoro-2-morpholin-4-ylbenzamide is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-5-fluoro-2-morpholin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O2/c1-23(2)18-20-6-5-14(22-18)12-21-17(25)15-11-13(19)3-4-16(15)24-7-9-26-10-8-24/h3-6,11H,7-10,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBXWUQYIHDEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)C2=C(C=CC(=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-5-fluoro-2-morpholin-4-ylbenzamide involves several steps. One common method includes the reaction of 2-(dimethylamino)pyrimidine with a suitable benzamide derivative under specific conditions. The reaction typically requires the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-5-fluoro-2-morpholin-4-ylbenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-5-fluoro-2-morpholin-4-ylbenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-5-fluoro-2-morpholin-4-ylbenzamide can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.